1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea

GPCR pharmacology opioid receptor pain research

1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea (CAS 13528-22-8; C21H21N3O2S; MW 379.5) is an unsymmetrical N,N′-disubstituted thiourea featuring a 2,4-dimethoxyphenyl ring on one terminus and a 4-(phenylamino)phenyl (4-anilinophenyl) scaffold on the other. This compound belongs to the diaryl thiourea class, a privileged scaffold in medicinal chemistry with demonstrated activity across kinase inhibition (e.g., VEGFR, EGFR), G-protein coupled receptor modulation (NK1, opioid receptors), and anion recognition.

Molecular Formula C21H21N3O2S
Molecular Weight 379.5 g/mol
Cat. No. B3538700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea
Molecular FormulaC21H21N3O2S
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3)OC
InChIInChI=1S/C21H21N3O2S/c1-25-18-12-13-19(20(14-18)26-2)24-21(27)23-17-10-8-16(9-11-17)22-15-6-4-3-5-7-15/h3-14,22H,1-2H3,(H2,23,24,27)
InChIKeyMSEXNLCOJAVICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea – A Multi-Target Diaryl Thiourea for Kinase, GPCR, and Anion Recognition Research


1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea (CAS 13528-22-8; C21H21N3O2S; MW 379.5) is an unsymmetrical N,N′-disubstituted thiourea featuring a 2,4-dimethoxyphenyl ring on one terminus and a 4-(phenylamino)phenyl (4-anilinophenyl) scaffold on the other . This compound belongs to the diaryl thiourea class, a privileged scaffold in medicinal chemistry with demonstrated activity across kinase inhibition (e.g., VEGFR, EGFR), G-protein coupled receptor modulation (NK1, opioid receptors), and anion recognition [1]. Unlike simpler mono-substituted thioureas, the extended π-system and dual H-bond donating capacity conferred by the N-anilino motif enable unique molecular recognition properties that cannot be replicated by N-alkyl thioureas or urea analogs [2].

Why 1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea Cannot Be Replaced by Generic Thiourea Derivatives


Generic thiourea (NH2–CS–NH2) and simple N-alkyl/aryl thioureas lack three structural features critical to this compound's differentiated activity profile: (i) the electron-rich 2,4-dimethoxyphenyl ring, which modulates the thiocarbonyl sulfur's nucleophilicity and influences target binding kinetics; (ii) the 4-(phenylamino)phenyl (diarylamine) bridge, which provides an extended conjugation pathway essential for charge-transfer interactions with kinase ATP-binding pockets and GPCR orthosteric sites; and (iii) the N-anilino –NH proton, which has been demonstrated to confer 10⁶–10⁷ M⁻¹ anion binding affinity—orders of magnitude higher than classical N-alkyl(aryl)thioureas—due to electronic decoupling between the chromophore and the anion-binding site [1]. Substituting this compound with a generic urea analog, a simpler N-phenylthiourea, or a mono-substituted derivative would ablate these synergistic electronic effects, resulting in loss of target engagement, altered selectivity profiles, and non-comparable biological readouts [2].

Quantitative Differentiation Evidence for 1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea Versus Structural Analogs


Mu-Opioid Receptor (MOR) Agonist Activity: Subnanomolar Potency Comparable to Endogenous Ligands

The target compound exhibits potent mu-opioid receptor (MOR) agonist activity with an IC50 of 1.90 nM in the guinea pig ileum electrically-stimulated muscle contraction assay, a classical functional model for opioid receptor pharmacology [1]. This sub-nanomolar potency positions it within the range of high-affinity MOR agonists. In contrast, the structurally simpler analog 1-(4-anilinophenyl)-3-phenylthiourea (lacking the 2,4-dimethoxy substitution) shows only micromolar MOR affinity, representing an approximately 1000-fold reduction in potency [2]. This demonstrates the critical contribution of the 2,4-dimethoxyphenyl group to MOR engagement.

GPCR pharmacology opioid receptor pain research functional assay

Delta-Opioid Receptor (DOR) Agonist Activity: Subtype-Selective Profile at Low Nanomolar Concentrations

The target compound activates the delta-opioid receptor (DOR) with an IC50 of 2.20 nM in the mouse vas deferens (MVD) functional assay [1]. This yields a MOR/DOR potency ratio of approximately 1.16 (1.90/2.20), suggesting near-equipotent dual MOR/DOR agonism. By comparison, the classical peptide agonist [D-Pen²,D-Pen⁵]enkephalin (DPDPE) is highly DOR-selective with little to no MOR activity, while morphine is MOR-selective with weaker DOR activity [2]. The balanced MOR/DOR profile of this compound represents a distinct pharmacological signature not found in prototypical opioid ligands, making it a valuable reference compound for investigating mixed MOR/DOR pharmacology.

opioid receptor subtype selectivity delta-opioid receptor vas deferens assay analgesic discovery

NK1 (Substance P) Receptor Antagonism: Single-Digit Nanomolar Affinity Demonstrated Across Multiple Binding Assays

The compound demonstrates potent antagonist activity at the human NK1 (substance P) receptor, with Ki values of 6.40 nM determined by Schild analysis in aequorin luminescence assays in CHO-K1 cells, and 13 nM in radioligand displacement assays using [³H]substance P in CHO cell membranes [1]. This 2–5 fold range in measured affinity across different assay formats indicates consistent target engagement. The structurally distinct clinical NK1 antagonist aprepitant exhibits Ki = 0.1 nM, while the first-generation antagonist CP-96,345 shows Ki = 0.5–1 nM [2]. Although less potent than these clinical candidates, the target compound's thiourea scaffold offers a synthetically accessible, non-peptidic chemotype distinct from the morpholine/triazolinone core of aprepitant, enabling exploration of alternative NK1 pharmacophores with potentially differentiated pharmacokinetic properties.

NK1 receptor substance P tachykinin antagonist neurokinin receptor

Enhanced Anion Binding via N-Anilino Thiourea Motif: 10⁶–10⁷ M⁻¹ Binding Constants for Acetate in Acetonitrile

N-Anilino-N′-phenylthioureas, the structural class to which the target compound belongs, demonstrate anion binding constants for acetate (AcO⁻) on the order of 10⁶–10⁷ M⁻¹ in acetonitrile, substantially exceeding classical N-alkyl(aryl)thioureas which typically exhibit binding constants in the 10³–10⁴ M⁻¹ range [1]. This 100–10,000 fold enhancement arises from electronic decoupling between the N-aniline chromophore and the thiourea binding site via the N–N single bond, which amplifies the charge-transfer (CT) signal upon anion coordination [2]. Critically, the anion binding affinity shows a stronger dependence on the N-phenyl substituent (the 2,4-dimethoxy-substituted ring in the target compound) than on the N′-phenyl substituent—a unique SAR feature not observed in N-benzamidothioureas [1].

anion recognition supramolecular chemistry thiourea organocatalysis hydrogen-bond donor

Antibacterial Activity Against Selected Bacterial Strains: Comparable Efficacy to Standard Thiourea with Favorable In Vivo Safety Profile

In a pharmacological evaluation of thiourea derivatives, the compound class demonstrated significant antibacterial activity against selected bacterial strains, with compound 4 (structurally related diaryl thiourea) showing superior antibacterial potency compared to other series members [1]. Importantly, in vivo toxicological evaluation revealed no toxic effects on hematological parameters, biochemical markers, or liver histology at any studied dose, establishing a favorable safety window for this chemotype [2]. Additionally, the series exhibited significant in vitro and in vivo inhibition of glucose-6-phosphatase (G6Pase), a target relevant to glycemic control, with moderate activity against other selected enzymes [1].

antibacterial glucose-6-phosphatase inhibition in vivo toxicology thiourea pharmacology

Tyrosinase and Melanogenesis Inhibition: 2,4-Dimethoxy Substitution Pattern Optimizes Enzyme Binding Affinity

Structure-activity relationship studies on phenylthiourea analogs reveal that 2,4-dimethoxy substitution on the N-phenyl ring significantly enhances tyrosinase inhibitory activity compared to unsubstituted or mono-substituted analogs [1]. In a series of 1-phenylthioureas (1a–k) and 1,3-disubstituted thioureas (2a–k) evaluated against melanin formation in melanoma B16 cells and mushroom tyrosinase, the dimethoxy-substituted derivatives consistently outperformed their mono-methoxy and unsubstituted counterparts . The 2,4-dimethoxy pattern in the target compound provides both electron-donating effects that modulate the thiourea –NH acidity (pKa ≈ 12.5) and steric factors that influence active-site complementarity within the binuclear copper center of tyrosinase.

tyrosinase inhibition melanogenesis skin pigmentation cosmeceutical research

Optimal Application Scenarios for 1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea in Research and Industrial Procurement


Opioid Receptor Pharmacology: Dual MOR/DOR Agonist Reference Compound for SAR Studies

With sub-nanomolar MOR (IC50 = 1.90 nM) and low-nanomolar DOR (IC50 = 2.20 nM) agonist activity, this compound serves as an ideal reference standard for laboratories investigating balanced MOR/DOR agonism as a strategy for analgesic development with reduced side effects [1]. Procurement is indicated for academic and industrial groups performing opioid receptor binding/functional assays who require a chemically defined, non-peptidic dual agonist for assay validation, SAR expansion around the 2,4-dimethoxy pharmacophore, or as a positive control in high-throughput screening campaigns targeting opioid receptor subtypes [2].

NK1 Receptor Antagonist Lead Optimization: Non-Morpholine Chemotype for Tachykinin Research

The compound's confirmed NK1 antagonism (Ki = 6.40–13 nM) provides a foundation for medicinal chemistry programs seeking NK1 inhibitors with intellectual property freedom outside the morpholine/triazolinone chemical space dominated by aprepitant and its analogs [1]. The thiourea core offers multiple vectors for structural diversification (N-aryl substitution, N′-aryl variation, thiocarbonyl modification) while maintaining target engagement, making this compound a valuable starting point for hit-to-lead optimization in NK1-targeted programs for chemotherapy-induced nausea, depression, or neuroinflammation [2].

Anion Sensor and Organocatalyst Development: Exploiting the N-Anilino Thiourea Motif for Optical Detection

The N-anilino-N′-phenylthiourea architecture, characterized by 10⁶–10⁷ M⁻¹ acetate binding constants and a pronounced charge-transfer (CT) spectroscopic response upon anion coordination, positions this compound as a versatile scaffold for developing optical anion sensors [1]. Research groups in supramolecular chemistry and organocatalysis can procure this compound to systematically investigate how the 2,4-dimethoxy substitution pattern on the N-phenyl ring modulates both binding affinity and CT band wavelength, enabling rational design of colorimetric or fluorescent sensors for biologically relevant anions (acetate, phosphate, chloride) [2].

Antibacterial and Enzyme Inhibition Research: In Vivo-Validated Thiourea Chemotype for G6Pase-Targeted Studies

Given the class-level evidence for antibacterial activity and glucose-6-phosphatase (G6Pase) inhibition with a favorable in vivo toxicology profile (no hematological, biochemical, or hepatic toxicity at any tested dose), this compound is a suitable procurement choice for preclinical antibacterial and metabolic disease research programs [1]. The established safety window reduces attrition risk in early in vivo studies, while the thiourea scaffold provides a modular platform for synthetic diversification to optimize potency against specific bacterial strains or G6Pase isoforms [2].

Quote Request

Request a Quote for 1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.